tert-Butyl(dimethyl)silyl hex-5-enoate
Description
Structure
3D Structure
Properties
CAS No. |
139461-36-2 |
|---|---|
Molecular Formula |
C12H24O2Si |
Molecular Weight |
228.40 g/mol |
IUPAC Name |
[tert-butyl(dimethyl)silyl] hex-5-enoate |
InChI |
InChI=1S/C12H24O2Si/c1-7-8-9-10-11(13)14-15(5,6)12(2,3)4/h7H,1,8-10H2,2-6H3 |
InChI Key |
QPWRXWKYDXJECY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(=O)CCCC=C |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of Tert Butyl Dimethyl Silyl Hex 5 Enoate
Direct Silylation Approaches for Carboxylic Acid Derivatives
Direct silylation is a straightforward and widely employed method for the synthesis of silyl (B83357) esters. This approach involves the reaction of the carboxylic acid with a silylating agent, often in the presence of a base or catalyst to facilitate the reaction. The choice of silylating agent, reaction conditions, and catalytic system can significantly influence the efficiency and yield of the esterification.
Esterification with tert-Butyldimethylsilyl Halides
A common and cost-effective method for the preparation of tert-butyldimethylsilyl (TBDMS) esters is the reaction of a carboxylic acid with a tert-butyldimethylsilyl halide, most notably tert-butyldimethylsilyl chloride (TBDMSCl). This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct and to activate the carboxylic acid.
The successful synthesis of tert-Butyl(dimethyl)silyl hex-5-enoate using TBDMSCl requires careful optimization of the reagent stoichiometry and reaction conditions to achieve high yields and minimize side reactions. Generally, a slight excess of the silylating agent and the base is employed to ensure complete conversion of the carboxylic acid.
The reaction is often performed in an aprotic polar solvent, such as N,N-dimethylformamide (DMF), which is known to catalyze silylation reactions. However, solvent-free conditions have also been shown to be effective, offering advantages in terms of simplified work-up procedures and reduced environmental impact. Under solvent-free conditions, the reaction often proceeds spontaneously at room temperature.
For a typical reaction, the stoichiometry might involve 1 equivalent of hex-5-enoic acid, 1.1-1.5 equivalents of TBDMSCl, and 2-2.5 equivalents of a base like imidazole (B134444). The reaction temperature is usually maintained at room temperature, and the reaction time can vary from a few hours to overnight, depending on the specific substrate and conditions.
Table 1: Representative Conditions for the Silylation of Carboxylic Acids with TBDMSCl and Imidazole
| Carboxylic Acid | TBDMSCl (equiv.) | Imidazole (equiv.) | Conditions | Yield (%) |
|---|---|---|---|---|
| Benzoic Acid | 1.2 | 2.5 | Solvent-free, rt, 2h | 98 |
| Cinnamic Acid | 1.2 | 2.5 | Solvent-free, rt, 3h | 95 |
| Hexanoic Acid | 1.2 | 2.5 | Solvent-free, rt, 1.5h | 97 |
| *Hex-5-enoic Acid (projected) | 1.2 | 2.5 | Solvent-free, rt, ~2-3h | ~95-98 |
*Projected yield and reaction time for Hex-5-enoic acid are based on the reactivity of similar aliphatic and unsaturated carboxylic acids.
The formation of silyl esters from carboxylic acids and silyl halides can be significantly accelerated by the use of catalysts and additives. Imidazole is a commonly used base that also acts as a catalyst in these reactions. It is believed to react with the silyl halide to form a highly reactive silylimidazolium intermediate, which then readily silylates the carboxylate anion.
4-(Dimethylamino)pyridine (DMAP) is another highly effective catalyst for acylation and silylation reactions. researchgate.net In the context of forming this compound, a catalytic amount of DMAP can be used in conjunction with a stoichiometric amount of a less nucleophilic base, such as triethylamine (B128534). DMAP functions by forming a reactive acylpyridinium ion with the carboxylic acid, which is then attacked by the silylating agent. The use of DMAP can often lead to shorter reaction times and higher yields, particularly for sterically hindered or less reactive carboxylic acids. researchgate.net
Utilization of Highly Reactive Silylating Agents
In cases where the carboxylic acid is sterically hindered or when milder reaction conditions are required, highly reactive silylating agents are employed. These reagents are generally more electrophilic than silyl halides and can drive the esterification to completion under less forcing conditions.
tert-Butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBDMS-OTf) is a powerful silylating agent that is significantly more reactive than TBDMSCl. Its high reactivity stems from the excellent leaving group ability of the triflate anion. Due to its high reactivity, the silylation of carboxylic acids with TBDMS-OTf can be achieved at low temperatures and in the presence of non-nucleophilic bases, such as triethylamine or 2,6-lutidine.
The reaction of hex-5-enoic acid with TBDMS-OTf would typically be carried out in an inert aprotic solvent like dichloromethane (B109758) or acetonitrile (B52724) at 0 °C to room temperature. The use of a hindered base is crucial to prevent side reactions, such as the formation of silylated byproducts from the base itself.
Table 2: General Comparison of Silylating Agents for Carboxylic Acids
| Silylating Agent | Typical Base | Reactivity | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| TBDMSCl | Imidazole, Triethylamine/DMAP | Moderate | rt to reflux | Cost-effective, stable | Slower reaction times, may require forcing conditions |
| TBDMS-OTf | Triethylamine, 2,6-Lutidine | High | -78 °C to rt | High reactivity, mild conditions | More expensive, moisture sensitive |
Besides silyl halides and triflates, other silylating agents can be utilized for the preparation of silyl esters. N,O-Bis(trimethylsilyl)acetamide (BSA) is a powerful silylating agent, though it is primarily used for the introduction of the trimethylsilyl (B98337) (TMS) group. chemicalbook.comchemicalbook.com While less common for the direct introduction of the TBDMS group, conceptually similar reagents could be employed.
Another alternative approach involves the use of tert-butyldimethylsilane (B7800976) in the presence of a catalyst. For instance, some methods describe the dehydrosilylation of carboxylic acids with silanes catalyzed by transition metal complexes or other catalysts. These methods offer a different reaction pathway that avoids the formation of halide or triflate byproducts.
Transesterification Strategies
Transesterification is a fundamental process involving the conversion of one ester into another through the exchange of the alkoxy moiety. masterorganicchemistry.comwikipedia.org This can be achieved under acidic or basic conditions, where a catalyst enhances the reactivity of the ester carbonyl group toward nucleophilic attack by an alcohol. masterorganicchemistry.comwikipedia.org
The preparation of this compound can be envisioned through the transesterification of a more common alkyl ester, such as methyl or ethyl hex-5-enoate. This reaction involves the exchange of the alkyl group (e.g., methyl or ethyl) with the tert-butyl(dimethyl)silyl group. The process is reversible, and to drive the reaction to completion, the equilibrium must be shifted toward the desired product, often by removing the alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation. wikipedia.org
However, a more direct and widely employed method for forming silyl esters is the direct silylation of the corresponding carboxylic acid. thieme-connect.de This reaction is not technically a transesterification but is the most common "exchange" reaction to form the target compound from the parent acid. In a typical procedure, hex-5-enoic acid is treated with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole. tandfonline.comresearchgate.net This method is highly efficient and avoids the need for a separate esterification step. The use of imidazole is crucial as it activates the silyl chloride, making it more susceptible to nucleophilic attack by the carboxylate. An advantage of this approach is the potential to perform the reaction under solvent-free conditions, which simplifies the work-up process by eliminating the need for aqueous extraction. tandfonline.comresearchgate.net
| Substrate | Silylating Agent | Catalyst/Base | Solvent | Key Features |
| Hex-5-enoic acid | TBDMSCl | Imidazole | DMF or Solvent-free | High efficiency; chemoselective for carboxylic acids over hydroxyl groups. thieme-connect.detandfonline.comresearchgate.net |
| Methyl hex-5-enoate | Silyl alcohol (hypothetical) | Acid or Base | N/A | Equilibrium-driven; requires removal of alcohol byproduct. wikipedia.org |
Metal catalysts, particularly Lewis acids, can significantly accelerate transesterification reactions by activating the carbonyl group of the starting ester, making it more electrophilic. mdpi.com Various metal complexes have been shown to be effective for transesterification and could be applied to the synthesis of this compound from an alkyl hex-5-enoate.
Examples of effective metal catalysts for transesterification include:
Scandium(III) triflate (Sc(OTf)₃) : This catalyst is known to facilitate the direct transesterification of carboxylic esters in boiling alcohols, offering high yields. organic-chemistry.org
Zinc-Cluster Catalysts : Certain tetranuclear zinc clusters promote transesterification under mild conditions, tolerating various functional groups. organic-chemistry.org
Metal Acetylacetonates : Complexes of metals like yttrium(III) with acetylacetonate (B107027) have been used to catalyze the transesterification of carbonates and could be applicable to carboxylate esters. google.com
Heterogeneous Catalysts : Systems like silica-supported boric acid have been developed for the transesterification of β-keto esters and demonstrate the potential for recyclable, environmentally benign catalytic processes. nih.gov
These catalysts offer an alternative to traditional acid or base catalysis, often providing milder reaction conditions and improved selectivity. mdpi.comscispace.com
| Catalyst Type | Example | Applicable Reaction | Advantages |
| Lewis Acid Salt | Scandium(III) triflate | Transesterification of various esters. organic-chemistry.org | High catalytic activity. |
| Metal Cluster | Tetranuclear Zinc Cluster | Transesterification under mild conditions. organic-chemistry.org | High yield, good functional group tolerance. |
| Mixed Metal Oxide | Copper oxide-calcium oxide | Transesterification for biodiesel production. scispace.com | Heterogeneous, potentially reusable. |
| Metal Complex | Yttrium(III) acetylacetonate | Transesterification of carbonates. google.com | Effective for specific ester types. |
Convergent Synthetic Routes Involving Hex-5-enoic Acid Precursors
Convergent synthesis involves preparing segments of a molecule separately before combining them. For this compound, this can involve the synthesis of the hex-5-enoic acid core followed by the final silylation step.
A common and practical route to hex-5-enoic acid is through the oxidation of the corresponding primary alcohol, hex-5-en-1-ol. This two-step sequence provides a reliable pathway to the required carboxylic acid precursor.
Step 1: Oxidation Hex-5-en-1-ol can be oxidized to hex-5-enoic acid using a variety of standard oxidizing agents. The choice of oxidant is critical to ensure complete conversion to the carboxylic acid without affecting the terminal double bond. Strong oxidizing agents like chromic acid (generated from CrO₃ or Na₂Cr₂O₇ in sulfuric acid, i.e., Jones reagent) are effective for converting primary alcohols directly to carboxylic acids. byjus.com
Step 2: Silylation Once hex-5-enoic acid is synthesized and purified, it can be converted to its tert-butyldimethylsilyl ester using the methods described previously, most commonly via reaction with TBDMSCl and imidazole. tandfonline.comresearchgate.net This convergent approach is advantageous as it starts from a simple, commercially available alcohol.
| Step | Starting Material | Reagent(s) | Product |
| 1. Oxidation | Hex-5-en-1-ol | Jones Reagent (CrO₃, H₂SO₄, acetone) | Hex-5-enoic acid |
| 2. Silylation | Hex-5-enoic acid | TBDMSCl, Imidazole, DMF | This compound |
The synthesis of chiral molecules as single enantiomers is a major goal in modern organic chemistry, particularly for applications in pharmaceuticals and materials science. chiralpedia.com Asymmetric synthesis strategies can be employed to prepare enantioenriched derivatives of hex-5-enoic acid, which can then be silylated to yield chiral this compound.
Achieving an enantioselective synthesis of a chiral hex-5-enoic acid derivative requires the introduction of a stereocenter in a controlled manner. This can be accomplished using several established strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral reagents. york.ac.ukmdpi.com
One powerful method for creating chiral lactones, which are precursors to chiral acids, is through catalytic asymmetric halolactonization. For instance, BINOL-derived chiral bifunctional sulfide (B99878) catalysts have been successfully used for the enantioselective bromolactonization of α- and β-substituted 5-hexenoic acids. nih.gov This reaction proceeds with moderate to good enantioselectivity to produce optically active δ-valerolactones. nih.gov These chiral lactones can then be further manipulated, for example, through hydrolysis and subsequent functional group transformations, to yield a chiral hex-5-enoic acid derivative ready for silylation.
Other potential asymmetric routes include:
Chiral Auxiliary-Mediated Alkylation : Attaching a chiral auxiliary to a precursor molecule to direct the stereochemistry of a subsequent alkylation reaction that builds the hex-5-enoic acid backbone. york.ac.uk
Catalytic Asymmetric Hydrogenation : Using a chiral transition-metal catalyst to selectively hydrogenate one face of a prochiral olefin, setting a key stereocenter. chiralpedia.com
Enzymatic Resolutions : Employing enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture of a hex-5-enoic acid derivative, allowing for the separation of the two enantiomers. researchgate.net
These advanced methods provide access to enantiomerically pure or enriched forms of the target compound, expanding its utility in stereoselective synthesis. rsc.orgnih.gov
Stereo- and Enantioselective Approaches to Hex-5-enoic Acid Derivatives
Diastereoselective Control in Precursor Synthesis
The preparation of enantiomerically enriched this compound hinges on the stereocontrolled synthesis of its precursors. Diastereoselective strategies are paramount in establishing the desired stereochemistry in the acyclic backbone of hex-5-enoic acid derivatives. These methods often involve the use of chiral auxiliaries, asymmetric catalysis, or substrate-controlled reactions to influence the formation of new stereocenters.
A key approach to introducing chirality is through the synthesis of chiral homoallylic alcohols, which can serve as versatile intermediates. The stereocenters in these alcohols can be established with high diastereoselectivity through various methods, including asymmetric allylboration of aldehydes. The resulting homoallylic alcohol can then be elaborated to the hex-5-enoate backbone while retaining the defined stereochemistry.
Another powerful strategy for achieving diastereoselective control is through aldol (B89426) reactions. By employing chiral enolates or chiral aldehydes, it is possible to control the formation of syn- or anti-aldol products with high selectivity. These aldol adducts, possessing β-hydroxy carbonyl functionality, are valuable precursors that can be converted to substituted hex-5-enoic acid derivatives. The stereochemistry of the newly formed stereocenters is dictated by the geometry of the enolate and the nature of the chiral auxiliary or catalyst used.
Furthermore, the use of chiral pool starting materials, such as amino acids or carbohydrates, provides a robust method for accessing enantiomerically pure precursors. These readily available chiral molecules can be chemically transformed through a series of stereoretentive or stereoinvertive steps to construct the carbon skeleton of hex-5-enoic acid with predetermined stereocenters.
A notable biocatalytic approach involves the stereoselective reduction of a ketoester precursor. For instance, the enzyme-catalyzed reduction of tert-butyl 3-oxo-5-hexenoate can yield tert-butyl (R)-3-hydroxy-5-hexenoate with high enantiomeric excess. This chiral hydroxy ester is a valuable precursor for the target molecule.
The diastereoselectivity of these reactions is often influenced by several factors, including the choice of reagents, reaction temperature, and the steric and electronic properties of the substrates and catalysts. Careful optimization of these parameters is crucial for achieving high levels of stereocontrol.
Below are tables summarizing key research findings in the diastereoselective synthesis of precursors relevant to this compound.
Table 1: Diastereoselective Methods for Chiral Precursor Synthesis
| Method | Chiral Precursor | Key Reagents/Catalysts | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |
| Asymmetric Allylboration | Chiral Homoallylic Alcohol | Chiral borane (B79455) reagent, Aldehyde | Typically >90% e.e. |
| Aldol Reaction | β-Hydroxy Carbonyl Adduct | Chiral auxiliary (e.g., Evans oxazolidinone), Lewis acid | Often >95:5 d.r. |
| Biocatalytic Reduction | tert-Butyl (R)-3-hydroxy-5-hexenoate | Ketoreductase (KRED) | >99% e.e. |
| Chiral Pool Synthesis | Substituted γ-butyrolactone | Carbohydrate-derived chiral auxiliary | High d.r. reported |
Table 2: Detailed Research Findings on a Biocatalytic Approach
| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess (e.e.) |
| tert-Butyl 3-oxo-5-hexenoate | Ketoreductase (KRED-06) | tert-Butyl (R)-3-hydroxy-5-hexenoate | 96.2% | >99.9% |
Once the chiral precursor, such as a stereodefined substituted hex-5-enoic acid, is synthesized, the final step involves the formation of the tert-butyl(dimethyl)silyl ester. This can be achieved by reacting the carboxylic acid with a suitable silylating agent, such as tert-butyl(dimethyl)silyl chloride, in the presence of a base like imidazole or triethylamine. This esterification step is generally considered not to affect the stereocenters established in the precursor.
Chemical Transformations and Reactivity Profiles of Tert Butyl Dimethyl Silyl Hex 5 Enoate
Cleavage Reactions of the tert-Butyldimethylsilyl Ester Moiety
The tert-butyldimethylsilyl (TBDMS) ester is a versatile protecting group for carboxylic acids, valued for its stability under various conditions while allowing for selective removal. The reactivity of tert-Butyl(dimethyl)silyl hex-5-enoate is primarily centered on the cleavage of the silicon-oxygen bond of the ester moiety. This deprotection can be achieved under fluoride-mediated, acidic, or basic conditions, each with distinct mechanisms and levels of selectivity.
Fluoride-Mediated Desilylation Mechanisms and Selectivity
Fluoride (B91410) ions are the most common reagents for the cleavage of silyl (B83357) ethers and esters due to the exceptionally high strength of the resulting silicon-fluorine (Si-F) bond, which acts as the thermodynamic driving force for the reaction. organic-chemistry.org The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to the formation of a pentacoordinate silicon intermediate. This intermediate then breaks down, releasing the carboxylate anion and forming a stable organofluorosilane. organic-chemistry.org
Tetra-n-butylammonium fluoride (TBAF) is the most widely used fluoride source for desilylation due to its high solubility in common organic solvents like tetrahydrofuran (B95107) (THF). nih.goviwu.edu The reaction is typically rapid and efficient at room temperature. organic-chemistry.org The general procedure involves treating the silyl ester with a solution of TBAF in THF. chemspider.com
The reaction proceeds via the mechanism described above, where the fluoride ion from TBAF attacks the silicon atom of the this compound. This forms a pentacoordinate intermediate, which then collapses to yield the tetra-n-butylammonium salt of hex-5-enoic acid and tert-butyl(dimethyl)fluorosilane. An aqueous workup then protonates the carboxylate to give the free carboxylic acid.
While effective, TBAF is notably basic, which can lead to side reactions with base-sensitive functional groups in complex molecules. iwu.educhemspider.com The basicity is often attributed to the fluoride ion itself or trace amounts of hydroxide (B78521) or alkoxide impurities in commercial TBAF solutions. For substrates sensitive to basic conditions, buffering TBAF with acetic acid can mitigate decomposition and improve yields. chemspider.com The water content in the TBAF reagent can also significantly impact reaction efficiency, particularly for certain substrates. nih.gov
Table 1: Conditions for TBAF-Mediated Deprotection of Silyl Groups
| Substrate Type | Reagent (Equivalents) | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| General Silyl Ether | TBAF (1.1) | THF | 0°C to RT | 45 min | Low (32%) due to decomposition | chemspider.com |
| Penta-TBS Enone | TBAF (7.5-10.0) | THF | Not specified | Not specified | High | nih.gov |
| General Silyl Ethers | TBAF (2-3) | THF | 25°C | Fast | High | organic-chemistry.org |
Hydrogen fluoride (HF) and its complexes, such as HF-pyridine, offer an alternative to TBAF, often providing different selectivity. nih.gov These reagents are typically less basic than TBAF and can be used for the selective deprotection of silyl groups in the presence of other acid-sensitive or base-labile functionalities. chemspider.com
Aqueous HF in a solvent like acetonitrile (B52724) is effective for cleaving TBDMS ethers. gelest.com The HF-pyridine complex is particularly useful and is commonly employed in polar aprotic solvents. nih.govgelest.com The reaction with HF-pyridine involves the protonation of the ester oxygen by HF, making the silicon atom more electrophilic and susceptible to attack by the fluoride ion. This method has been used for the selective cleavage of silyl ethers, and the principles apply to silyl esters as well. nih.govresearchgate.net For instance, tert-butyldiphenylsilyl esters have been cleaved using aqueous HF in an acetonitrile-THF solvent system. thieme-connect.de
The choice between different silyl protecting groups often dictates the conditions needed; for example, the HF-pyridine complex is frequently used for the selective removal of TBDMS groups in the presence of the more robust tert-butyldiphenylsilyl (TBDPS) groups. researchgate.net
Table 2: Application of HF and its Complexes in Desilylation
| Reagent | Substrate Example | Solvent | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| 4% HF-pyridine | Dinucleoside with TES and TBDMS ethers | Pyridine | 0-5°C to RT, 1-2 h | Low yield of desired product, side deprotection of TBDMS | nih.gov |
| aq. HF (49%) | General Silyl Ether | Acetonitrile | 0°C | Effective cleavage | gelest.com |
| HF-pyridine | Protected Diol | THF | 50°C, 5 h | Cleavage of a highly stable silyl ester to the acid | thieme-connect.de |
| 1% HF-MeCN | TBDPS Ester | MeCN | RT, 15 min | Cleavage of ester in the presence of TBDPS ether | thieme-connect.de |
While less common than TBAF or HF-pyridine, other fluoride sources can be employed for desilylation. Potassium bifluoride (KHF2) is one such alternative. It is a solid, non-hygroscopic salt that is easier to handle than aqueous HF. Its reactivity is generally milder, which can be advantageous for selective deprotection in complex molecules. Catalytic quantities of fluoride at neutral pH in mixed organic-aqueous solutions can also cleave silicon-oxygen bonds while tolerating acid- and base-sensitive groups. organic-chemistry.org Other sources include ammonium (B1175870) fluoride (NH4F) and tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF). gelest.comharvard.edu
Acid-Catalyzed Hydrolysis and Alcoholysis
The tert-butyldimethylsilyl ester moiety of this compound can be cleaved under acidic conditions. TBDMS ethers are known to be hydrolyzed in the presence of acid, though they are significantly more stable than trimethylsilyl (B98337) (TMS) ethers. organic-chemistry.org The cleavage rate is dependent on the specific acid, solvent, and temperature. tandfonline.com
The mechanism of acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen of the ester. This activation facilitates the nucleophilic attack of water (hydrolysis) or an alcohol (alcoholysis) on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of tert-butyl(dimethyl)silanol yield the carboxylic acid or a new ester, respectively. libretexts.org
Alternatively, a mechanism analogous to the acid-catalyzed cleavage of tert-butyl esters can occur. researchgate.netchemistrysteps.com This involves protonation of the silyl ether oxygen, followed by cleavage of the oxygen-silicon bond to form a silicenium ion and the carboxylic acid. Given the stability of silyl cations, this pathway is plausible.
Various acidic reagents can be employed, such as acetic acid in a water/THF mixture, or catalytic amounts of strong acids like HCl or acetyl chloride in methanol (B129727). organic-chemistry.orgtandfonline.comresearchgate.net The use of acetyl chloride in dry methanol is an efficient method, where anhydrous HCl is generated in situ, promoting the cleavage while avoiding unwanted acylation byproducts. researchgate.net This method has shown high selectivity, for instance, allowing the deprotection of alkyl TBDMS ethers in the presence of aryl TBDMS ethers. researchgate.net
Table 3: Acidic Conditions for Cleavage of TBDMS Ethers/Esters
| Reagent | Solvent | Temperature | Selectivity/Notes | Reference |
|---|---|---|---|---|
| Acetic acid / Water (2:1) | THF | 25°C | Standard condition for TBDMS ether cleavage | organic-chemistry.org |
| Methanolic HCl in THF | THF/Methanol | 0°C - Reflux | Selectivity depends on methanol concentration; low concentration favors ketal cleavage over silyl ether cleavage | tandfonline.com |
| Acetyl Chloride (cat.) | Dry Methanol | 0°C to RT | High yields and selectivity; tolerates many other protecting groups | researchgate.net |
| Iron(III) Tosylate (cat.) | Methanol | Room Temp. | Chemoselective for TBDMS over TBDPS and Boc groups | iwu.edu |
Base-Mediated Hydrolysis and Transesterification
The TBDMS ester group is generally considered stable to aqueous bases, which is a key feature of its use as a protecting group. organic-chemistry.org However, under specific conditions, cleavage can be induced. Silyl esters are significantly more susceptible to base-catalyzed hydrolysis than the corresponding silyl ethers. thieme-connect.de
For hydrolysis, reagents like potassium carbonate in methanol can be effective. gelest.comthieme-connect.de The mechanism involves the nucleophilic attack of a hydroxide or alkoxide ion at the carbonyl carbon of the ester. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com This forms a tetrahedral intermediate which then collapses, expelling the tert-butyl(dimethyl)silanolate as the leaving group to yield the carboxylate salt.
Transesterification can occur when an alcohol is used as the solvent in a base-catalyzed reaction. wikipedia.org For example, treatment of this compound with sodium methoxide (B1231860) in methanol would lead to the formation of methyl hex-5-enoate. The reaction proceeds through nucleophilic attack of the methoxide ion on the ester carbonyl, leading to the exchange of the silyl group for a methyl group. masterorganicchemistry.com This process is an equilibrium, and using the alcohol as a solvent drives the reaction toward the formation of the new, less sterically hindered ester. wikipedia.org
Olefinic Reactivity of the Hex-5-enoate Chain
The terminal double bond in the hex-5-enoate portion of the molecule is a versatile functional group that can participate in a variety of carbon-carbon bond-forming reactions, most notably olefin metathesis.
Olefin Metathesis Reactions
Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most commonly those containing ruthenium or molybdenum. wikipedia.org This reaction can be applied intramolecularly (ring-closing metathesis) or intermolecularly (cross-metathesis). sigmaaldrich.com
Cross-metathesis (CM) involves the reaction of two different alkenes to form new alkene products. organic-chemistry.org The this compound can react with a variety of olefinic substrates, leading to the formation of longer-chain unsaturated esters. The success and selectivity of the reaction depend on several factors, including the nature of the catalyst and the steric and electronic properties of the reacting olefins. illinois.edu
For example, the reaction of this compound with a simple terminal alkene in the presence of a Grubbs-type catalyst would be expected to yield a mixture of the desired cross-coupled product, as well as homodimers of both starting materials. organic-chemistry.org To favor the formation of the cross-coupled product, one of the olefin partners is often used in excess. The choice of catalyst is also critical, with second-generation Grubbs catalysts generally showing higher activity and broader functional group tolerance. harvard.edu
Ring-closing metathesis (RCM) is an intramolecular variant of olefin metathesis that is widely used for the synthesis of cyclic compounds, including macrocycles and heterocycles. wikipedia.org While this compound itself cannot undergo RCM, it serves as a crucial building block for constructing the necessary diene precursors.
For macrocyclization, the hex-5-enoate moiety can be esterified with a long-chain alcohol that also contains a terminal alkene. The resulting diene can then undergo RCM to form a macrocyclic lactone. thieme-connect.com The efficiency of macrocyclization is often dependent on the concentration of the substrate, with high dilution favoring the intramolecular reaction over intermolecular polymerization. wikipedia.org The stereoselectivity of the newly formed double bond (E/Z) can be influenced by the catalyst and the ring strain of the product. organic-chemistry.org The synthesis of various natural products containing large rings has been achieved using RCM as a key step. wikipedia.orgnih.gov
RCM is also a powerful tool for the synthesis of unsaturated heterocycles. rsc.orgnih.govnih.govfigshare.com For example, the hex-5-enoic acid, which can be obtained from the hydrolysis of the silyl ester, can be coupled with an amino alcohol that contains a terminal alkene. The resulting amide-diene can then be subjected to RCM to form a nitrogen-containing heterocyclic ring system. The use of silyl enol ethers in RCM has also been explored for the synthesis of carbocyclic systems. wwu.edursc.org The presence of the silyl group can influence the reactivity and selectivity of the metathesis reaction. nih.gov
| Metathesis Type | Reactant(s) Derived from this compound | Product Type | Key Considerations | Reference |
|---|---|---|---|---|
| Cross-Metathesis | tert-Butyl(dimethyl)silyl hex-5-enoate and another terminal alkene | Longer-chain unsaturated silyl ester | Catalyst choice, stoichiometry of reactants | organic-chemistry.orgillinois.edu |
| Ring-Closing Metathesis | Diene formed by esterification with an unsaturated alcohol | Macrocyclic lactone | High dilution conditions, catalyst selection for E/Z selectivity | wikipedia.orgthieme-connect.comnih.gov |
| Ring-Closing Metathesis | Diene formed by amidation with an unsaturated amine | Unsaturated nitrogen heterocycle (e.g., lactam) | Functional group tolerance of the catalyst | organic-chemistry.orgrsc.org |
Tandem Metathesis Sequences
Tandem catalysis, where a single catalyst promotes multiple distinct transformations in one pot, offers a powerful strategy for molecular construction. nih.gov Ruthenium-based olefin metathesis catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are not only effective for ring-closing metathesis (RCM) but can also facilitate other reactions like isomerization, hydrogenation, or oxidation. nih.govwwu.edumdpi.com
For a diene substrate related to this compound, a tandem sequence could be initiated by an RCM reaction. For example, if the substrate were a diene, the metathesis catalyst would first form a new C=C bond to create a cyclic structure. mdpi.com Following the metathesis step, the same catalyst, possibly under modified conditions (e.g., introduction of an oxidant like Oxone™), could then catalyze the oxidation of the newly formed double bond to yield a more complex functionalized product, such as an α-hydroxyketone. mdpi.com
The silyl enol ether moiety within the target molecule could also participate in such sequences. Research has demonstrated that carbocyclic silyl enol ethers can be synthesized regiospecifically via RCM using second-generation Grubbs catalysts. rsc.org Furthermore, a sequence involving RCM of alkenyl-substituted silyl ethers followed by a silicon-assisted cross-coupling reaction has been developed, allowing for the stereocontrolled synthesis of highly substituted unsaturated alcohols. nih.gov In such a hypothetical sequence involving a derivative of this compound, an initial RCM step would form a cyclic silyl ether, which could then undergo a palladium-catalyzed cross-coupling reaction. nih.gov The stability and reactivity of the silyl group are crucial; tert-butyldimethylsilyl (TBDMS) groups have been noted as optimal for certain RCM reactions leading to silyl enol ethers. rsc.org
Table 1: Representative Conditions for Tandem Metathesis Reactions on Related Substrates This table is illustrative and based on reactions of analogous olefinic silyl ethers and esters.
| Reaction Type | Catalyst (mol%) | Solvent | Temperature (°C) | Additive/Second Reagent | Outcome | Reference |
|---|---|---|---|---|---|---|
| RCM / Oxidation | Grubbs II (5-10%) | CH2Cl2 / Acetone-H2O | RT then 0 | Oxone™ | α-hydroxyketone | mdpi.com |
| RCM / Isomerization | Grubbs II / Hoveyda-Grubbs | Toluene | 80-110 | None | Isomerized Cycloalkene | wwu.edu |
| RCM / Cross-Coupling | Schrock's Catalyst (10%) | Benzene | RT | Pd(0), Halide | Substituted Diene | nih.gov |
Radical-Mediated Cyclization Processes
Radical cyclizations are a cornerstone of organic synthesis for constructing cyclic systems, with the hex-5-enyl radical cyclization being a classic and well-studied example. acs.org The reaction proceeds via an intramolecular addition of a radical to a double bond, typically forming a five-membered ring.
For a substrate like this compound, radical formation, potentially at the carbon alpha to the ester group, would create a substituted hex-5-enyl radical. According to Baldwin's rules, the intramolecular cyclization of this radical is highly favored to proceed through a 5-exo-trig pathway, leading to a cyclopentyl derivative. harvard.edu The "5" indicates the formation of a five-membered ring, "exo" signifies that the bond being formed is outside the existing ring of the transition state, and "trig" refers to the trigonal (sp²) geometry of the alkene carbon being attacked. harvard.edu This pathway is kinetically favored over the alternative 6-endo-trig cyclization due to superior orbital overlap in the chair-like transition state. harvard.edu
Initiation: Generation of a radical at a suitable position on the molecule.
Propagation: The key 5-exo-trig cyclization to form a five-membered ring and a new alkyl radical.
Termination: Quenching of the resulting radical, often by a hydrogen atom transfer from a reagent like tributyltin hydride or a tin-free alternative.
This type of cyclization is a robust method for constructing functionalized cyclopentane (B165970) rings. harvard.edunih.gov
The stereochemical outcome of 5-exo-trig radical cyclizations is often predictable based on the adoption of low-energy, chair-like transition states. harvard.edunih.gov In these transition states, bulky substituents preferentially occupy pseudoequatorial positions to minimize steric strain. harvard.edu For a radical derived from this compound, the substituents on the forming ring would arrange themselves to achieve the most stable conformation.
While tributyltin hydride (Bu₃SnH) has been a traditional reagent for radical cyclizations, its toxicity has driven the development of "tin-free" alternatives. mdpi.com These modern methods offer milder and more environmentally benign conditions.
One prominent alternative is the use of visible-light photoredox catalysis . In this approach, a photocatalyst, such as [Ru(bpy)₃]Cl₂, absorbs light and initiates a single-electron transfer (SET) process to generate the necessary radical from a suitable precursor (e.g., an α-bromo ester). rsc.orgdeepdyve.comresearchgate.net This method avoids the use of stoichiometric tin reagents and often proceeds under very mild conditions at room temperature. rsc.orgdeepdyve.com Photoredox-catalyzed cyclizations of unactivated alkene-substituted β-ketoesters have been successfully applied to the synthesis of complex molecules. nih.gov
Another important tin-free method involves thiyl radicals . Thiols, such as 4-tert-butylbenzenethiol, can be used in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to mediate cyclizations. mdpi.comrsc.org The thiyl radical adds to an unsaturated bond, initiating a cascade that can include cyclization. mdpi.com These methods provide a less toxic alternative to organotin compounds for initiating carbocyclization. mdpi.com
Table 2: Comparison of Initiating Systems for Radical Cyclization This table provides a general comparison of methods applicable to substrates like this compound.
| Method | Reagents | Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Tin-Based | Bu₃SnH, AIBN | Thermal (refluxing benzene) | Well-established, reliable | Toxic byproducts, purification issues | harvard.edu |
| Photoredox Catalysis | Photocatalyst (e.g., Ru/Ir complex), Light (e.g., blue LED) | Room Temperature | Mild, high functional group tolerance, catalytic | Requires light source, potential side reactions | rsc.orgdeepdyve.comnih.gov |
| Thiyl Radical-Mediated | Thiol (e.g., R-SH), AIBN | Thermal | Tin-free, less toxic | Can introduce sulfur into product, requires initiator | mdpi.comrsc.org |
Electrophilic and Nucleophilic Additions to the Alkene
The terminal alkene of this compound is susceptible to a variety of addition reactions, with hydrogenation being one of the most fundamental.
The selective hydrogenation of the C=C double bond in the presence of a reducible ester group is a common synthetic challenge. Achieving this selectivity requires careful optimization of the catalyst and reaction conditions.
For unsaturated esters, various catalytic systems have been developed. Ruthenium and osmium pincer complexes have shown excellent activity and selectivity for the hydrogenation of the carbonyl group while leaving the C=C bond untouched, which is the opposite of the desired transformation here. morressier.comnih.gov However, other Ru-based catalysts have been reported to hydrogenate the ester functionality in unsaturated substrates under mild conditions (40 °C, 5 bar H₂), though selectivity can be an issue, with concurrent C=C bond isomerization or reduction. researchgate.net
Copper-based catalysts, particularly those supported on silica (B1680970) (Cu/SiO₂), are effective for the selective hydrogenation of C=C bonds in fatty acid esters. mdpi.com These catalysts can operate at higher temperatures than nickel-based systems, and their selectivity is influenced by reaction pressure. mdpi.comconicet.gov.ar
For the hydrogenation of silyl enol ethers, metal-free approaches using frustrated Lewis pairs (FLPs) have emerged. A combination of a bulky phosphine (B1218219) (e.g., tri-tert-butylphosphine) and a borane (B79455) can activate H₂ and facilitate highly enantioselective hydrogenation of silyl enol ethers. nih.govresearchgate.net Catalytic transfer hydrogenation, using a dihydrogen surrogate like γ-terpinene, is also an effective metal-free method. nih.gov The choice of catalyst—whether a transition metal complex or a metal-free system—would determine the selectivity and outcome of the hydrogenation of this compound, allowing for the targeted reduction of the alkene without affecting the ester or silyl ether moieties.
Table 3: Catalyst Systems for Selective Hydrogenation of Related Unsaturated Substrates This table illustrates catalyst performance on analogous unsaturated esters and silyl enol ethers.
| Substrate Type | Catalyst System | H₂ Source | Conditions | Selectivity | Reference |
|---|---|---|---|---|---|
| Unsaturated Ester | Ru-PNNP Complex | H₂ (gas, 5 bar) | 100 °C, NaOMe, THF | Selective for C=O reduction (undesired) | researchgate.net |
| Fatty Acid Ester | Cu/SiO₂ | H₂ (gas) | High Temperature | Selective for C=C reduction | mdpi.com |
| Silyl Enol Ether | t-Bu₃P / Chiral Borane (FLP) | H₂ (gas) | Room Temperature | Highly enantioselective C=C reduction | nih.gov |
| Silyl Enol Ether | B(C₆F₅)₃ / TMP (FLP) | γ-terpinene | 80 °C | Efficient C=C reduction | nih.gov |
Halogenation and Hydrohalogenation Reactions
The terminal alkene of this compound is susceptible to electrophilic addition by halogens and hydrohalogens. In halogenation, the reaction with bromine (Br₂) in an inert solvent like dichloromethane (B109758) (CH₂) results in the formation of a vicinal dibromide. This reaction proceeds through a cyclic bromonium ion intermediate, followed by backside attack by a bromide ion, leading to the anti-addition product.
Hydrohalogenation involves the addition of a hydrogen halide, such as hydrogen bromide (HBr), across the double bond. This reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the halogen adds to the more substituted carbon. However, in the presence of peroxides, the reaction with HBr can proceed via a free-radical mechanism, leading to the anti-Markovnikov product.
Table 1: Halogenation and Hydrohalogenation Reactions
| Reaction | Reagents | Product | Regioselectivity |
|---|---|---|---|
| Bromination | Br₂, CH₂Cl₂ | 5,6-dibromohexanoate derivative | Anti-addition |
| Hydrobromination | HBr | 6-bromohexanoate derivative | Markovnikov |
| Hydrobromination (Radical) | HBr, Peroxides | 5-bromohexanoate derivative | Anti-Markovnikov |
Hydroboration-Oxidation Sequences
Hydroboration-oxidation is a two-step reaction that converts the terminal alkene of this compound into a primary alcohol with anti-Markovnikov regioselectivity. In the first step, borane (BH₃), often in a complex with tetrahydrofuran (THF), adds across the double bond. The boron atom adds to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon. This process is typically repeated until all three hydrogen atoms on the borane have reacted, forming a trialkylborane intermediate.
Table 2: Hydroboration-Oxidation Sequence
| Step | Reagents | Intermediate/Product | Key Features |
|---|---|---|---|
| Hydroboration | 1. BH₃·THF | Trialkylborane | Anti-Markovnikov, syn-addition |
| Oxidation | 2. H₂O₂, NaOH | 6-hydroxyhexanoate derivative | Retention of stereochemistry |
Oxidation Reactions of the Terminal Alkene
Epoxidation Studies and Diastereoselectivity
The terminal alkene of this compound can be converted to an epoxide using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com This reaction, known as epoxidation, involves the transfer of an oxygen atom from the peroxy acid to the alkene, forming a three-membered ring containing oxygen. masterorganicchemistry.com The reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product. masterorganicchemistry.com For a terminal alkene like the one in this compound, the resulting epoxide is a racemic mixture of the two possible enantiomers.
Table 3: Epoxidation of the Terminal Alkene
| Reagent | Product | Stereochemistry |
|---|---|---|
| m-CPBA | Racemic epoxide | Stereospecific |
Dihydroxylation Protocols (e.g., Sharpless asymmetric dihydroxylation)
Dihydroxylation is the process of converting the terminal alkene into a vicinal diol (a compound with two hydroxyl groups on adjacent carbons). This can be achieved using osmium tetroxide (OsO₄) as a catalyst, with a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the OsO₄. This reaction results in the syn-addition of two hydroxyl groups across the double bond.
The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgencyclopedia.pub This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand. wikipedia.orgencyclopedia.pub The choice of ligand, either dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), determines which face of the alkene is hydroxylated, leading to the preferential formation of one enantiomer of the diol. wikipedia.org Commercially available reagent mixtures, known as AD-mix-α (containing a DHQ-based ligand) and AD-mix-β (containing a DHQD-based ligand), are commonly used for this transformation. wikipedia.org
Table 4: Dihydroxylation Protocols
| Method | Reagents | Product | Stereochemistry |
|---|---|---|---|
| Standard Dihydroxylation | cat. OsO₄, NMO | Racemic vicinal diol | Syn-addition |
| Sharpless Asymmetric Dihydroxylation (AD-mix-α) | cat. K₂OsO₂(OH)₄, (DHQ)₂PHAL, K₃Fe(CN)₆, K₂CO₃ | Enantioenriched vicinal diol | Enantioselective syn-addition |
| Sharpless Asymmetric Dihydroxylation (AD-mix-β) | cat. K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃ | Opposite enantiomer of the vicinal diol | Enantioselective syn-addition |
Oxidative Cleavage of the Alkene
The carbon-carbon double bond of the terminal alkene can be cleaved through oxidative processes, most notably ozonolysis. masterorganicchemistry.com In this reaction, the alkene is treated with ozone (O₃) at low temperatures, followed by a workup step. masterorganicchemistry.com The type of workup determines the final products. A reductive workup, using reagents like dimethyl sulfide (B99878) (DMS) or zinc and water, will yield an aldehyde and formaldehyde. masterorganicchemistry.comyoutube.com An oxidative workup, using hydrogen peroxide (H₂O₂), will oxidize the initially formed aldehyde to a carboxylic acid. masterorganicchemistry.comyoutube.com
Table 5: Oxidative Cleavage via Ozonolysis
| Workup Condition | Reagents | Products |
|---|---|---|
| Reductive | 1. O₃; 2. DMS or Zn/H₂O | Aldehyde and Formaldehyde |
| Oxidative | 1. O₃; 2. H₂O₂ | Carboxylic acid and Carbon dioxide |
Reactivity at the Ester Carbonyl Group
The tert-butyldimethylsilyl ester group exhibits reactivity characteristic of carboxylic acid derivatives. It can undergo nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon.
One of the primary reactions of this functional group is hydrolysis, which can be carried out under acidic or basic conditions to yield the corresponding carboxylic acid and tert-butyldimethylsilanol. Silyl esters are known for their lability and can be cleaved under mild conditions, sometimes even in the presence of silyl ethers. thieme-connect.de
The ester can also be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds through an aldehyde intermediate which is further reduced to the alcohol.
Furthermore, the ester can react with organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi). This reaction typically involves the addition of two equivalents of the organometallic reagent. The first equivalent adds to the carbonyl group to form a ketone intermediate, which is then attacked by a second equivalent to yield a tertiary alcohol after an aqueous workup.
Table 6: Reactions at the Ester Carbonyl Group
| Reaction | Reagents | Product |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic acid |
| Reduction | 1. LiAlH₄; 2. H₂O | Primary alcohol |
| Reaction with Organometallics | 1. 2 equiv. RMgX or RLi; 2. H₂O | Tertiary alcohol |
Reductions to Aldehyde or Alcohol Functionalities
The reduction of silyl esters, such as this compound, provides a valuable route to synthesizing aldehydes and primary alcohols. core.ac.ukthieme-connect.com The outcome of the reduction—whether it yields the aldehyde or the alcohol—is highly dependent on the choice of reducing agent and the reaction conditions. Silyl esters can undergo both metal-mediated and metal-free reductions to furnish these products. worktribe.com
Aldehyde Synthesis: Partial reduction of the silyl ester to an aldehyde requires careful control of the reducing agent's reactivity. Hydride reagents that are capable of reducing carboxylic acids or their derivatives are often employed. For silyl esters, reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures can be expected to achieve the selective conversion to the aldehyde, hex-5-enal. The reaction proceeds via a stable tetrahedral intermediate which, upon aqueous workup, hydrolyzes to the desired aldehyde.
Alcohol Synthesis: More powerful reducing agents or harsher reaction conditions will typically lead to the full reduction of the silyl ester to the corresponding primary alcohol, hex-5-en-1-ol. worktribe.com Reagents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. The reaction initially forms the aldehyde, which is then rapidly reduced in situ to the alcohol. The process effectively converts the silyl ester directly to the alcohol in a single synthetic step.
The table below summarizes the expected products from the reduction of this compound under different reductive conditions.
| Reagent | Expected Major Product | Functional Group Transformation |
| Diisobutylaluminium hydride (DIBAL-H), -78 °C | Hex-5-enal | Silyl Ester to Aldehyde |
| Lithium aluminum hydride (LiAlH₄) | Hex-5-en-1-ol | Silyl Ester to Alcohol |
| Sodium borohydride (B1222165) (NaBH₄) with additives | Hex-5-en-1-ol | Silyl Ester to Alcohol |
Transesterification with Diverse Alcohols
Transesterification is a fundamental reaction for converting one ester into another, and silyl esters can be effective substrates for this transformation. researchgate.netorganic-chemistry.org The reaction involves treating this compound with an alcohol in the presence of a catalyst. This process is reversible, and often an excess of the reactant alcohol is used to drive the equilibrium towards the desired product. Various catalysts, including Lewis acids, Brønsted acids, and organocatalysts, can facilitate this reaction. organic-chemistry.org
For instance, catalysts such as scandium(III) triflate (Sc(OTf)₃) and various zinc clusters have been shown to be effective in promoting the transesterification of esters under mild conditions. organic-chemistry.org Lanthanum(III) isopropoxide has also been identified as a highly efficient catalyst for the chemoselective transesterification of esters with primary, secondary, and even sterically hindered tertiary alcohols. researchgate.net The choice of catalyst can be crucial, especially when other sensitive functional groups are present in the molecule. Given the structure of this compound, the terminal alkene is generally stable to these conditions.
The reaction with methanol would yield methyl hex-5-enoate, while reaction with ethanol (B145695) would produce ethyl hex-5-enoate. This method provides a straightforward pathway to a variety of hex-5-enoate esters from a single silyl ester precursor.
The table below illustrates the expected transesterification products when this compound is reacted with different alcohols in the presence of a suitable catalyst.
| Reactant Alcohol | Catalyst Example | Expected Ester Product |
| Methanol | Lanthanum(III) isopropoxide | Methyl hex-5-enoate |
| Ethanol | Zinc Cluster | Ethyl hex-5-enoate |
| Isopropanol | Scandium(III) triflate | Isopropyl hex-5-enoate |
| Benzyl alcohol | N-Heterocyclic Carbene (NHC) | Benzyl hex-5-enoate |
Advanced Characterization and Spectroscopic Analysis of Tert Butyl Dimethyl Silyl Hex 5 Enoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information on the distinct chemical environments of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (splitting pattern), and coupling constant (J) of each signal are diagnostic of the proton's local electronic environment and its proximity to other protons. For tert-Butyl(dimethyl)silyl hex-5-enoate, the ¹H NMR spectrum is expected to show characteristic signals for both the hex-5-enoate chain and the tert-butyldimethylsilyl (TBDMS) protecting group.
The protons of the TBDMS group appear in the upfield region of the spectrum. The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet around δ 0.9 ppm, while the six equivalent protons of the two methyl groups attached to the silicon atom should also yield a distinct singlet, typically around δ 0.05-0.1 ppm. thieme-connect.de
The hex-5-enoate portion of the molecule gives rise to several signals. The terminal vinyl protons (H-6) are expected to appear in the range of δ 4.9-5.1 ppm, showing complex splitting due to geminal and cis/trans vicinal couplings. The proton at the C-5 position (H-5) is anticipated to be a multiplet further downfield, around δ 5.7-5.9 ppm, due to coupling with the terminal vinyl protons and the adjacent methylene (B1212753) protons at C-4. The methylene groups of the chain are expected at the following approximate chemical shifts: H-2 (~δ 2.3 ppm, triplet), H-3 (~δ 1.7 ppm, quintet), and H-4 (~δ 2.1 ppm, quartet).
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Si-C(CH₃)₂ | 0.08 | s (singlet) | N/A |
| Si-C(CH₃)₃ | 0.90 | s (singlet) | N/A |
| H-3 (-CH₂-) | 1.75 | p (quintet) | ~7.5 |
| H-4 (-CH₂-) | 2.14 | q (quartet) | ~7.1 |
| H-2 (-CH₂-C=O) | 2.32 | t (triplet) | ~7.5 |
| H-6 (CH₂=CH-) | 5.00 | m (multiplet) | J_gem ≈ 1.5, J_cis ≈ 10.2, J_trans ≈ 17.1 |
Note: Data are predicted based on standard chemical shift values and data from analogous structures. Actual experimental values may vary.
Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a signal at a chemical shift indicative of its hybridization and electronic environment.
For this compound, the carbonyl carbon (C-1) of the ester is the most deshielded, expected to appear around δ 173 ppm. The olefinic carbons are found in the intermediate region of the spectrum, with the terminal C-6 resonating around δ 115 ppm and the internal C-5 at approximately δ 138 ppm. The carbons of the TBDMS group are shielded, with the methyl carbons appearing at negative chemical shifts (around δ -4 ppm) and the tert-butyl methyl carbons around δ 26 ppm. The quaternary carbon of the tert-butyl group is expected near δ 18 ppm. thieme-connect.de The aliphatic carbons of the hexenoate chain (C-2, C-3, C-4) are anticipated in the range of δ 24-35 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Si-C(CH₃)₂ | -4.5 |
| Si-C(CH₃)₃ | 18.2 |
| Si-C(CH₃)₃ | 25.8 |
| C-3 | 24.3 |
| C-4 | 33.1 |
| C-2 | 35.0 |
| C-6 (=CH₂) | 115.1 |
| C-5 (=CH) | 138.0 |
Note: Data are predicted based on standard chemical shift values and data from analogous structures. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and confirming the molecule's covalent structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two or three bonds. For this compound, COSY would show correlations between H-5 and H-6, H-5 and H-4, H-4 and H-3, and H-3 and H-2, thus confirming the connectivity of the hexenoate chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign each carbon signal based on the previously assigned proton signals (e.g., correlating the proton signal at ~5.82 ppm to the carbon signal at ~138.0 ppm, confirming their assignment as H-5 and C-5, respectively).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying connections across quaternary carbons and heteroatoms. Key expected correlations include those from the H-2 protons to the carbonyl carbon (C-1) and from the protons of the silyl (B83357) methyl groups to the quaternary carbon of the tert-butyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding connectivity. While less critical for this flexible acyclic molecule, it could provide information on preferred conformations.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides essential information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact mass of a molecule and its fragments, which in turn enables the calculation of its elemental formula. For this compound (C₁₂H₂₄O₂Si), the exact mass of the molecular ion ([M]⁺) can be calculated and compared to the experimentally determined value to confirm its composition. A key fragmentation in the mass spectra of t-butyldimethylsilyl esters is the loss of the tert-butyl group (C₄H₉•), resulting in a prominent [M-57]⁺ ion. nih.govnih.gov HRMS can confirm the elemental composition of this fragment as well.
Table 3: Predicted HRMS Data for this compound
| Ion Formula | Ion Description | Calculated Exact Mass (m/z) |
|---|---|---|
| [C₁₂H₂₄O₂Si]⁺ | Molecular Ion [M]⁺ | 228.1545 |
Note: Masses are calculated based on the most abundant isotopes of each element.
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar or thermally labile molecules. It typically generates pseudomolecular ions, such as the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. rsc.orgbeilstein-journals.org Because ESI imparts little excess energy to the molecule, fragmentation is often minimal, resulting in a spectrum dominated by the pseudomolecular ion peak. This makes it an excellent method for confirming the molecular weight of the analyte. For this compound, ESI-MS would be expected to show a strong signal corresponding to [M+H]⁺ (m/z 229.1623) or [M+Na]⁺ (m/z 251.1444).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a characteristic spectrum is produced that acts as a molecular fingerprint. For this compound, key functional groups each have distinct absorption bands.
The ester carbonyl (C=O) group exhibits a strong, sharp absorption band, typically in the range of 1750-1735 cm⁻¹ for aliphatic esters. orgchemboulder.comspectroscopyonline.com The carbon-carbon double bond (C=C) of the terminal hexenoate chain shows a moderate absorption band around 1680-1640 cm⁻¹. orgchemboulder.com Stretching vibrations of the vinyl C-H bonds (=C-H) are also characteristic of the terminal alkene, appearing at higher frequencies than alkane C-H bonds, typically in the 3100-3000 cm⁻¹ region. orgchemboulder.comlibretexts.orgpressbooks.pub
The silyl ether portion of the molecule also provides distinct signals. The Si-O-C linkage results in strong absorption bands, often observed in the 1300-1000 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com Additionally, the tert-butyl group often shows characteristic C-H bending vibrations, and the Si-CH₃ bonds of the dimethylsilyl group contribute to the complex fingerprint region of the spectrum.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester (C=O) | Stretch | 1750-1735 | Strong |
| Alkene (C=C) | Stretch | 1680-1640 | Medium |
| Vinylic C-H (=C-H) | Stretch | 3100-3000 | Medium |
| Alkyl C-H (-C-H) | Stretch | 2960-2850 | Strong |
| Silyl Ether (Si-O-C) | Stretch | 1300-1000 | Strong |
| Alkene (=C-H) | Out-of-plane bend (Wag) | 1000-650 | Strong |
Chromatographic Methodologies for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for separating components of a mixture, thereby allowing for purity assessment and real-time monitoring of chemical reactions. The choice of method depends on the volatility and polarity of the compound.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. tert-Butyldimethylsilyl (TBDMS) derivatives, such as this compound, are often stable and sufficiently volatile for GC analysis. nih.gov The TBDMS group is frequently used in chemical analysis to derivatize less volatile compounds (like carboxylic acids and alcohols) to make them amenable to GC. nih.govspringernature.comresearchgate.net
In a typical GC setup, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is achieved based on differences in the compounds' boiling points and their interactions with the stationary phase. Nonpolar stationary phases are often effective for separating silyl derivatives. nih.gov The retention time—the time it takes for a compound to travel through the column—is a key parameter for identification. When coupled with a mass spectrometer (GC-MS), this technique provides definitive structural information and sensitive quantification. nih.govnih.gov
| Parameter | Description | Influence on Separation |
|---|---|---|
| Stationary Phase | Typically a high-boiling liquid coated on a solid support inside the column (e.g., polysiloxanes). | Polarity of the stationary phase should be matched to the analytes for optimal separation. Nonpolar columns are common for silyl derivatives. |
| Column Temperature | The temperature of the column, often programmed to increase during the analysis. | Higher temperatures decrease retention times. A temperature gradient helps to separate compounds with a wide range of boiling points. |
| Carrier Gas Flow Rate | The speed at which the inert gas mobile phase (e.g., Helium, Nitrogen) moves through the column. | Affects both analysis time and separation efficiency (resolution). |
| Analyte Volatility | The tendency of a compound to vaporize, which is related to its boiling point. | More volatile compounds (lower boiling points) travel through the column faster and have shorter retention times. |
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate compounds in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. labtech.tn For a moderately nonpolar compound like this compound, reversed-phase HPLC is the most common approach. hplc.eu
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., silica (B1680970) modified with C8 or C18 alkyl chains), while the mobile phase is a more polar solvent mixture, typically water with an organic modifier like acetonitrile (B52724) or methanol (B129727). labtech.tnresearchgate.net The separation occurs based on the differential partitioning of the analyte between the stationary and mobile phases. Less polar compounds, like the target molecule, will interact more strongly with the nonpolar stationary phase and thus elute later than more polar impurities. The silyl ester group is generally stable under these conditions.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method primarily used for qualitative analysis, such as monitoring the progress of a reaction or identifying the components in a mixture. wisc.eduorgchemboulder.com A TLC plate consists of a thin layer of a solid adsorbent, typically silica gel or alumina, coated on a support like glass or aluminum. wisc.edu
For this compound, a normal-phase TLC system is commonly used, where the stationary phase (silica gel) is polar, and the mobile phase (eluent) is a less polar organic solvent or solvent mixture (e.g., a mixture of hexanes and ethyl acetate). wisc.edulibretexts.org A small spot of the sample is applied near the bottom of the plate, which is then placed in a sealed chamber with the eluent. As the eluent ascends the plate by capillary action, it carries the sample components with it at different rates based on their polarity. orgchemboulder.com Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have stronger interactions with the silica gel and move shorter distances.
Since the compound is not colored, visualization is typically achieved using non-destructive methods like an ultraviolet (UV) lamp if the compound is UV-active, or destructive methods such as staining with a chemical agent (e.g., potassium permanganate (B83412) or iodine vapor) that reacts with the compound to produce a visible spot. aga-analytical.com.pl
Chiral Analysis Techniques (for stereoisomeric derivatives)
While this compound itself is not chiral, its derivatives can be. For instance, reactions such as epoxidation or dihydroxylation of the double bond can introduce one or more stereocenters. The analysis and separation of the resulting stereoisomers (enantiomers or diastereomers) require specialized chiral analysis techniques.
Chiral HPLC is the gold standard for separating enantiomers. nih.gov This technique operates on the principle of forming transient diastereomeric complexes between the analyte and a chiral selector. csfarmacie.cz This can be achieved in two primary ways:
Indirect Method: The enantiomeric derivatives are first reacted with a pure chiral derivatizing agent to form a mixture of diastereomers. chiralpedia.com Since diastereomers have different physical properties, they can be separated using a standard, achiral HPLC column (either normal or reversed-phase). chiralpedia.comnih.gov
Direct Method: The mixture of enantiomers is directly separated on a Chiral Stationary Phase (CSP). elementlabsolutions.com A CSP is a stationary phase that contains a single enantiomer of a chiral compound immobilized on the support material (e.g., silica). ntu.edu.sg The enantiomers of the analyte interact differently with the CSP, leading to different retention times and enabling their separation. phenomenex.com Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or Pirkle-type phases. elementlabsolutions.comphenomenex.commerckmillipore.comhplc.eu The choice of mobile phase, typically a mixture of alkanes and alcohols for normal-phase separations, is crucial for achieving optimal resolution. hplc.eu
Optical Rotation Measurements
Optical rotation is a critical analytical technique for the characterization of chiral molecules. The parent compound, this compound, is achiral and therefore does not exhibit optical activity. However, enantiomerically enriched derivatives of this compound, which possess one or more stereocenters, are optically active. The measurement of optical rotation is fundamental in determining the stereochemical purity (enantiomeric excess) and confirming the absolute configuration of these chiral derivatives.
The magnitude and sign of the specific rotation ([(\alpha)]) are characteristic physical properties of a chiral compound, dependent on the temperature, the wavelength of the light used (typically the sodium D-line, 589 nm), the solvent, and the concentration. For derivatives of this compound, this analysis is particularly relevant in synthetic pathways where stereocontrol is paramount.
A key chiral intermediate in the synthesis of various pharmaceuticals is tert-butyl (R)-3-hydroxy-5-hexenoate. This compound can be synthesized with high stereoselectivity using biocatalytic methods, achieving enantiomeric excess values greater than 99.9%. researchgate.net Following its synthesis, this chiral alcohol is often protected with a tert-butyldimethylsilyl (TBS) group to yield tert-butyl (R)-3-((tert-butyldimethylsilyl)oxy)hex-5-enoate. The optical rotation of this silylated derivative would be measured to confirm that no racemization occurred during the protection step and to verify the stereochemical integrity of the molecule.
While extensive research details the synthesis of these chiral precursors, specific optical rotation values are often reported in detailed experimental sections of scientific literature or patents. For instance, in the development of chiral synthons, precise optical rotation measurements are crucial for quality control and for ensuring the final product meets the required stereochemical specifications. The methyl ester analogue, (R)-Methyl 3-((tert-butyldimethylsilyl)oxy)hex-5-enoate, is also a recognized chiral building block in asymmetric synthesis. bldpharm.com
The data for a relevant chiral derivative is presented in the table below. This information is essential for researchers to replicate synthetic procedures and to characterize their products accurately.
| Compound Name | Specific Rotation ([(\alpha)]_D) | Temperature (°C) | Concentration (c) | Solvent |
| tert-Butyl (R)-3-hydroxy-5-hexenoate | Data not available in sources | Not specified | Not specified | Not specified |
| tert-Butyl (R)-3-((tert-butyldimethylsilyl)oxy)hex-5-enoate | Data not available in sources | Not specified | Not specified | Not specified |
Note: While the synthesis of these compounds in high enantiomeric purity is well-documented, specific optical rotation values were not available in the searched literature. The table structure is provided as a template for how such data is typically presented.
Computational Chemistry and Mechanistic Insights into Tert Butyl Dimethyl Silyl Hex 5 Enoate Transformations
Quantum Chemical Calculations for Structural and Electronic Characterization
Quantum chemical calculations are instrumental in defining the fundamental structural and electronic nature of tert-Butyl(dimethyl)silyl hex-5-enoate.
The flexibility of the hexenoate chain and the rotational freedom around the silicon-oxygen bond give rise to multiple possible conformations for this compound. Conformational analysis using methods like Density Functional Theory (DFT) is employed to identify the most stable, low-energy structures. The bulky tert-butyl and dimethylsilyl groups introduce significant steric hindrance, which plays a dominant role in determining the preferred spatial arrangement of the molecule.
Key rotational points include the Si-O bond, the O-C(O) bond, and the C-C single bonds within the six-carbon chain. Calculations typically identify several local energy minima, with the global minimum representing the most populated conformation at equilibrium. The relative energies of these conformers are critical for understanding the molecule's average structure and its accessibility to reactive geometries.
Interactive Table: Calculated Relative Energies of Key Conformers This table presents hypothetical data illustrative of a typical computational analysis.
| Conformer | Description of Dihedral Angle (C-O-Si-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|
| A (Global Minimum) | Anti-periplanar (~180°) | 0.00 | 75.2 |
| B | Gauche (~60°) | 1.15 | 13.5 |
| C | Gauche (~-60°) | 1.25 | 11.3 |
Molecular Orbital (MO) theory provides a detailed picture of the electronic structure. csus.edulibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For this compound, the HOMO is typically localized on the C=C double bond of the hexenoate moiety, indicating its susceptibility to electrophilic attack. The LUMO is generally centered on the carbonyl group's π* antibonding orbital, marking it as the primary site for nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity.
Analysis of the electron density distribution reveals significant bond polarization. researchgate.netmdpi.com The silicon-oxygen bond is highly polarized due to the difference in electronegativity, with a partial positive charge on the silicon atom and a partial negative charge on the oxygen atom. This makes the silicon atom an electrophilic center. Similarly, the carbonyl group is strongly polarized, enhancing the electrophilicity of the carbonyl carbon.
Interactive Table: Calculated Mulliken Partial Atomic Charges This table presents hypothetical data illustrative of a typical computational analysis.
| Atom | Partial Charge (e) |
|---|---|
| Si | +0.85 |
| O (ester, Si-O) | -0.65 |
| C (carbonyl, C=O) | +0.55 |
| O (carbonyl, C=O) | -0.50 |
Mechanistic Elucidation of Synthetic Pathways
Computational modeling is essential for mapping out the energetic landscapes of reactions involving silyl (B83357) esters, providing detailed mechanistic insights. worktribe.comresearchgate.net
The formation of this compound typically involves the reaction of hex-5-enoic acid with a silylating agent, such as tert-butyldimethylsilyl chloride, in the presence of a base. Computational studies can locate the transition state (TS) for this reaction. The mechanism often proceeds through a high-energy, pentacoordinate silicon intermediate. libretexts.org By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and optimize conditions. The geometry of the transition state reveals the precise atomic arrangement during the bond-forming process.
The cleavage of the silyl ester bond is a common transformation, often achieved with fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride) or under acidic conditions. nih.govthieme-connect.de A reaction coordinate analysis maps the minimum energy pathway from the reactant (silyl ester) to the product (carboxylate or carboxylic acid). This analysis identifies all intermediates and transition states along the pathway. For fluoride-mediated cleavage, the mechanism involves the formation of a hypervalent pentacoordinate silicon species, which then fragments to release the carboxylate. nih.gov The calculated energy profile provides a quantitative understanding of the reaction's feasibility and kinetics.
Interactive Table: Hypothetical Energy Profile for Fluoride-Mediated Cleavage This table presents hypothetical data illustrative of a reaction coordinate analysis.
| Point on Reaction Coordinate | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Silyl Ester + F⁻ | 0.0 |
| TS1 | Formation of Pentacoordinate Intermediate | +12.5 |
| Intermediate | Pentacoordinate Silicon Adduct | -5.2 |
| TS2 | Cleavage of Si-O Bond | +8.0 |
| Products | Carboxylate + Fluorosilylalkane | -25.0 |
Computational Modeling of Olefin Metathesis and Selectivity
The terminal alkene in this compound makes it a suitable substrate for olefin metathesis reactions, particularly ring-closing metathesis (RCM). wwu.edumdpi.com Computational modeling can predict the feasibility and selectivity of such transformations. Using DFT calculations, the mechanism involving a ruthenium-based catalyst (like a Grubbs catalyst) can be modeled. uib.no
The calculations focus on the key steps of the Chauvin mechanism: [2+2] cycloaddition of the olefin to the metal carbene, formation of a metallacyclobutane intermediate, and subsequent [2+2] cycloreversion. By comparing the activation barriers for competing reaction pathways, computational models can predict product distributions and stereoselectivity. For instance, modeling the interaction between the bulky silyl ester group and the catalyst's ligands can explain observed selectivities and guide the choice of the optimal catalyst for a desired outcome. researchgate.net
Catalyst-Substrate Interactions and Binding Energies
In transformations such as olefin metathesis, the interaction between the catalyst and the substrate, this compound, is a critical determinant of reaction efficiency and selectivity. Computational models, often employing density functional theory (DFT), can elucidate the nature of these interactions. The bulky tert-butyldimethylsilyl group can significantly influence how the substrate coordinates to the metal center of the catalyst.
Studies on similar substrates indicate that steric hindrance can dictate the regioselectivity of catalyst binding. For instance, in cross-metathesis reactions, bulky protecting groups have been shown to direct the catalyst to the less sterically encumbered double bond. organic-chemistry.org The binding energy, which is the energy released upon the formation of the catalyst-substrate complex, can be calculated to predict the most favorable coordination geometry. A lower binding energy generally corresponds to a more stable complex and a more favorable reaction pathway.
| Catalyst System | Coordination Site | Calculated Binding Energy (kcal/mol) | Reference Method |
|---|---|---|---|
| Grubbs II Catalyst | Terminal Alkene | -15.2 | DFT (B3LYP/6-31G) |
| Hoveyda-Grubbs II Catalyst | Terminal Alkene | -17.8 | DFT (B3LYP/6-31G) |
Hypothetical data based on typical computational studies of olefin metathesis.
Prediction of Regioselectivity and Stereoselectivity in Metathesis
Computational tools are instrumental in predicting the regioselectivity and stereoselectivity of metathesis reactions involving silyl enol ethers and related compounds. rsc.orgresearchgate.netnih.gov For this compound, these predictions are crucial for controlling the outcome of ring-closing metathesis or cross-metathesis reactions. The regioselectivity is often governed by the steric environment around the double bonds, with the catalyst preferentially reacting at the less substituted olefin. organic-chemistry.org
Stereoselectivity, particularly the E/Z selectivity of the newly formed double bond, can be predicted by analyzing the transition state energies for the formation of the different stereoisomers. The relative energies of the possible metallacyclobutane intermediates determine the stereochemical outcome. Computational models can accurately forecast which stereoisomer will be favored, guiding the choice of catalyst and reaction conditions to achieve the desired product.
| Metathesis Reaction | Predicted Major Product | Calculated E/Z Ratio | Computational Level of Theory |
|---|---|---|---|
| Ring-Closing Metathesis | Cyclopentene derivative | N/A (cyclic) | DFT (M06-2X) |
| Cross-Metathesis with Ethyl Acrylate | (E)-isomer | >95:5 | DFT (M06-2X) |
Illustrative data based on computational predictions for similar metathesis reactions.
Theoretical Studies of Radical Cyclization Pathways
Radical cyclizations are powerful methods for the construction of cyclic systems, and theoretical studies have been pivotal in understanding the mechanisms and selectivities of these reactions. scirp.orgresearchgate.net For this compound, the corresponding radical can undergo cyclization to form five- or six-membered rings.
Energy Profiles and Rate Constant Predictions for 5-exo-trig Cyclizations
The intramolecular cyclization of the 5-hexenyl radical system, which is structurally related to the radical derived from this compound, is a well-studied process. scirp.org According to Baldwin's rules, the 5-exo-trig cyclization is generally favored over the 6-endo-trig pathway. harvard.edu Computational studies can map out the potential energy surface for the cyclization, identifying the transition states and intermediates. researchgate.netresearchgate.net
The activation energy for the 5-exo-trig cyclization can be calculated, which in turn allows for the prediction of the reaction rate constant. These calculations often reveal that the transition state for the 5-exo closure is lower in energy than that for the 6-endo closure, explaining the observed regioselectivity. scirp.orgresearchgate.net
| Cyclization Mode | Calculated Activation Energy (kcal/mol) | Predicted Rate Constant at 298 K (s⁻¹) | Reference Computational Method |
|---|---|---|---|
| 5-exo-trig | 7.5 | 1.2 x 10⁵ | UB3LYP/6-31G |
| 6-endo-trig | 9.8 | 2.1 x 10³ | UB3LYP/6-31G |
Representative data from computational studies on 5-hexenyl radical cyclizations.
Computational Assessment of Stereochemical Outcomes
Computational chemistry is also a valuable tool for predicting the stereochemical outcome of radical cyclizations. nih.govnih.gov The stereochemistry of the newly formed stereocenters is determined by the geometry of the cyclization transition state. For the radical derived from this compound, the bulky silyl ester group can influence the preferred conformation of the transition state, leading to a specific stereochemical outcome.
By calculating the energies of the different diastereomeric transition states, it is possible to predict the major diastereomer that will be formed. These computational models can account for subtle steric and electronic effects that dictate the facial selectivity of the radical attack on the double bond. researchgate.net
| Diastereomeric Transition State | Relative Energy (kcal/mol) | Predicted Diastereomeric Ratio | Computational Level of Theory |
|---|---|---|---|
| trans-Transition State | 0.0 | 85:15 | B3LYP/6-311+G** |
| cis-Transition State | 1.2 |
Exemplary data based on theoretical assessments of stereoselective radical cyclizations.
Synthetic Applications and Future Research Trajectories of Tert Butyl Dimethyl Silyl Hex 5 Enoate
Role as a Versatile Synthetic Building Block
The unique arrangement of functional groups in tert-Butyl(dimethyl)silyl hex-5-enoate allows it to serve as a versatile precursor in various synthetic endeavors. The silyl (B83357) ester provides stability under a range of reaction conditions, while the terminal alkene is amenable to numerous carbon-carbon bond-forming and functional group interconversion reactions.
Intermediate in the Total Synthesis of Complex Natural Products
While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in the literature, the utility of similar bifunctional molecules is well-established. The strategic placement of a protected acid and a terminal alkene allows for a modular approach to complex targets.
The terminal alkene can participate in a variety of powerful C-C bond-forming reactions, such as cross-metathesis, Heck coupling, and conjugate additions, to elaborate the carbon skeleton. Furthermore, the double bond can be functionalized through reactions like epoxidation, dihydroxylation, and ozonolysis to introduce new stereocenters and functional groups. The protected silyl ester can be carried through multiple synthetic steps and deprotected at a later stage to reveal the carboxylic acid for further manipulation, such as amide bond formation or reduction.
Table 1: Potential Applications of the Alkene Moiety in Natural Product Synthesis
| Reaction Type | Reagents and Conditions | Resulting Transformation |
|---|---|---|
| Cross-Metathesis | Grubbs' or Hoveyda-Grubbs' catalyst, alkene partner | Elongation of the carbon chain |
| Heck Coupling | Pd catalyst, aryl/vinyl halide or triflate, base | Formation of a new C-C bond at the terminal position |
| Epoxidation | m-CPBA, CH₂Cl₂ | Formation of a terminal epoxide |
| Dihydroxylation | OsO₄, NMO or AD-mix-α/β | Formation of a vicinal diol |
Precursor for Bioactive Molecule Analogues
The synthesis of analogues of known bioactive molecules is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. The structural motifs within this compound make it a suitable starting point for the generation of diverse molecular scaffolds.
By leveraging the reactivity of the terminal alkene, a variety of substituents can be introduced, leading to a library of analogues. For instance, palladium-catalyzed cross-coupling reactions can be employed to append various aromatic and heterocyclic fragments. The resulting derivatives, after deprotection of the silyl ester, can be further modified at the carboxylic acid position to explore structure-activity relationships.
Utilization in Heterocyclic Compound Synthesis
Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. The functional groups of this compound can be strategically employed in the construction of various heterocyclic rings.
For example, the terminal alkene can undergo intramolecular cyclization reactions. After conversion of the alkene to an epoxide, intramolecular ring-opening by the deprotected carboxylate could lead to the formation of a lactone ring, a common motif in natural products. Alternatively, the alkene could participate in cycloaddition reactions, such as [3+2] or [4+2] cycloadditions, to construct five- or six-membered rings.
Development of Novel Methodologies and Reaction Sequences
The development of new synthetic methods that are efficient, selective, and environmentally benign is a constant goal in organic chemistry. Bifunctional molecules like this compound can serve as valuable substrates for exploring and showcasing the utility of novel reaction cascades.
Applications in Domino and Cascade Reactions
Domino and cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. The presence of two distinct reactive sites in this compound makes it an interesting candidate for the design of novel cascade sequences.
A hypothetical cascade could be initiated at the terminal alkene, for example, through a hydroformylation reaction to introduce an aldehyde. This new functional group could then participate in an intramolecular aldol (B89426) reaction with the enolate of the ester, leading to the formation of a cyclic product with multiple stereocenters.
Table 2: Hypothetical Domino Reaction Involving a Derivative of this compound
| Step | Reaction | Transformation |
|---|---|---|
| 1 | Hydroformylation of the alkene | Introduction of a terminal aldehyde |
| 2 | Deprotection of the silyl ester | Generation of the corresponding carboxylic acid |
| 3 | Intramolecular Aldol Reaction | Formation of a cyclic β-hydroxy acid |
Integration into Flow Chemistry Systems
Flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages in terms of safety, scalability, and reaction control. The well-defined reaction parameters and enhanced heat and mass transfer in flow reactors can enable transformations that are challenging in traditional batch processes.
The synthesis and functionalization of this compound and its derivatives could be advantageously performed in a flow system. For example, the silylation of hex-5-enoic acid could be carried out in a continuous flow reactor, followed by in-line purification. Subsequent transformations of the alkene, such as hydrogenations or oxidations, which are often highly exothermic and require careful temperature control, would also benefit from the superior heat management of flow reactors. This would allow for a safer and more efficient production of a variety of derivatives.
Exploration of Unconventional Reactivity and Catalytic Applications
The dual functionality of this compound opens avenues for reactivity that extend beyond the standard transformations associated with its individual components. The interplay between the terminal olefin and the silyl ester under various catalytic conditions is a key area of interest.
While silyl enol ethers are well-known to undergo a variety of Lewis acid-catalyzed reactions, the reactivity of a molecule like this compound, which is a silyl ester with a non-conjugated alkene, invites the exploration of less conventional transformations. The presence of the terminal double bond allows for Lewis acid-mediated reactions that are distinct from typical silyl enol ether chemistry. For instance, Lewis acids could activate the alkene towards nucleophilic attack or facilitate intramolecular cyclization reactions.
Research into the Lewis acid-mediated reactions of olefins with carbonyls has demonstrated the potential for complex molecular architectures to be assembled. bath.ac.ukresearchgate.net In the context of this compound, a Lewis acid could potentially activate the terminal alkene, rendering it susceptible to reaction with various nucleophiles. The specific choice of Lewis acid would be crucial in dictating the reaction pathway, with stronger Lewis acids potentially promoting carbocationic intermediates. The silyl ester moiety, being relatively stable, could either remain intact or participate in the reaction, leading to lactonization or other cyclization products. The enhanced Lewis acidity achievable with systems like InCl₃/Me₃SiBr could promote a range of direct coupling reactions. organic-chemistry.org
Furthermore, the concept of Lewis base activation of Lewis acids introduces another layer of potential reactivity. nih.gov A chiral Lewis base could activate a weak Lewis acid like silicon tetrachloride, creating a chiral catalytic environment for enantioselective transformations involving the terminal alkene of this compound. The danger of hidden proton catalysis with strong Lewis acids is a critical consideration in these systems, necessitating careful experimental design to elucidate the true catalytic species. acs.org The development of bifunctional Lewis acid-base nanocatalysts could also offer novel pathways for the conversion of such substrates. researchgate.net
Table 1: Potential Lewis Acid-Catalyzed Transformations of this compound
| Reaction Type | Potential Lewis Acid Catalyst | Expected Outcome |
|---|---|---|
| Ene Reaction | TiCl₄, SnCl₄ | Formation of a new C-C bond via reaction with an enophile. |
| Prins-type Cyclization | Sc(OTf)₃, In(OTf)₃ | Intramolecular cyclization to form cyclic ethers or lactones. |
| Friedel-Crafts Alkylation | AlCl₃, FeCl₃ | Alkylation of aromatic compounds with the hexenoate backbone. |
| Conjugate Addition | Cu(OTf)₂, Yb(OTf)₃ | Activation of the alkene for conjugate addition of nucleophiles. |
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, often relying on the activation of substrates through the formation of transient, reactive intermediates. For this compound, both the alkene and the ester functionalities could potentially be engaged in organocatalytic cycles. The use of masked unsaturated esters in asymmetric organocatalysis is a known strategy, where the ester surrogate participates in reactions and is later converted to the parent carboxylate. nih.gov
The terminal alkene could be a substrate for a variety of organocatalytic transformations. For example, in the presence of a chiral amine catalyst, it could undergo asymmetric Michael additions or cycloadditions. The activation of γ,δ-unsaturated β-keto esters in organocatalytic asymmetric peroxidation suggests that the double bond in this compound could be similarly functionalized. nih.gov The development of organocatalytic systems that activate alkylacetic esters as enolate precursors could also be applicable, potentially leading to novel C-C bond formations. acs.org
Moreover, the concept of synergistic catalysis, where two different catalytic cycles operate in concert, could unlock unique reactivity. mdpi.com For instance, an organocatalyst could activate the alkene while a metal catalyst interacts with the silyl ester, leading to complex and highly selective transformations. The investigation of unconventional bifunctional Lewis-Brønsted acid activation modes in organocatalysis could also provide new avenues for the selective transformation of this bifunctional molecule. nih.govnih.gov The use of vinylogous isocyano esters in synergistic silver/organocatalysis to form chiral oxazolines showcases the potential for complex heterocycle synthesis from unsaturated ester derivatives. acs.org
Emerging Research Areas and Outlook
The unique structural features of this compound also position it as a candidate for applications in materials science and as a target for the development of more sustainable synthetic methods.
The presence of a terminal double bond makes this compound a potential monomer for polymerization. Acyclic diene metathesis (ADMET) polymerization is a powerful technique for the synthesis of polyenes from terminal dienes. wikipedia.orgscilit.com While the subject compound is not a diene, it could potentially undergo copolymerization with other dienes via ADMET to introduce silyl ester functionalities into the polymer backbone. The development of cis-selective ADMET polymerization offers precise control over polymer stereochemistry, which could be applied to copolymers incorporating this monomer. nih.govacs.orgnih.gov
Ring-opening metathesis polymerization (ROMP) is another versatile polymerization method. While this compound is acyclic, it could be a valuable co-monomer or a chain transfer agent in ROMP to control molecular weight and introduce end-group functionality. acs.org The synthesis of functional polymers through the hydrosilylation of olefins is a well-established method, and polymers containing silyl groups can exhibit interesting properties. researchgate.net The synthesis and ROMP of strained silacycloheptenes demonstrate the compatibility of silyl groups in metathesis polymerization. mit.edu Furthermore, the silyl ester group could serve as a latent carboxylic acid functionality, which could be deprotected after polymerization to yield a functional polymer with pendant carboxyl groups. These carboxylic acid-functionalized polymers could find applications as ion-exchange resins, adhesives, or in biomedical materials. researchgate.net The synthesis of bio-based radically polymerizable monomers is a growing field, and unsaturated esters are key building blocks. digitellinc.commorressier.comresearchgate.net
Table 2: Potential Polymerization Methods for this compound
| Polymerization Method | Potential Role of the Compound | Resulting Polymer Functionality |
|---|---|---|
| ADMET Copolymerization | Co-monomer with a diene | Introduction of silyl ester side chains |
| ROMP | Chain transfer agent | End-functionalized polymers |
| Radical Polymerization | Co-monomer with vinyl monomers | Copolymers with tunable properties |
| Post-polymerization Modification | Functionalization of existing polymers | Introduction of the hexenoate side chain |
The principles of green chemistry encourage the use of renewable feedstocks, catalytic methods, and the design of safer chemicals. The synthesis and application of this compound can be viewed through this lens. The hexenoic acid backbone can potentially be derived from renewable resources.
The use of biocatalysis offers a green alternative to traditional chemical methods. For instance, engineered enzymes have been used for the stereoconvergent alkylation of silyl enol ethers, suggesting that biocatalytic methods could be developed for the selective functionalization of this compound. nih.govresearchgate.net The development of monomers and polymers from renewable resources is a major focus of sustainable chemistry. nih.govmdpi.com Unsaturated fatty acids, which share structural similarities with the hexenoate portion of the molecule, are key bio-based monomers.
The silyl protecting group itself can be part of a green synthetic strategy. The development of mild and efficient methods for the protection and deprotection of functional groups is a key aspect of sustainable synthesis. organic-chemistry.org The use of tert-butoxide-assisted amidation of esters under green conditions is an example of a more sustainable transformation of the ester functionality. organic-chemistry.org Furthermore, the development of solvent-reagent selection guides for esterification reactions can contribute to making the synthesis of such compounds more environmentally friendly. semanticscholar.org The unique properties of "supersilyl" groups as readily cleavable protecting groups in stereoselective reactions further highlight the potential for silyl chemistry in sustainable synthesis. nih.gov
The future of research on this compound and related compounds will likely focus on harnessing its bifunctionality to develop novel, efficient, and sustainable catalytic transformations and to create new functional materials derived from renewable resources.
Q & A
Basic Research Questions
Q. What are the key considerations for handling tert-butyl(dimethyl)silyl hex-5-enoate in laboratory settings?
- Methodological Answer : Prioritize safety protocols due to its flammability and reactivity. Use fume hoods, flame-resistant gloves, and static-control equipment during transfers. Avoid exposure to moisture or incompatible materials (e.g., strong acids/bases) to prevent unintended hydrolysis or decomposition . Store under inert gas (argon/nitrogen) in sealed containers at 2–8°C to maintain stability .
Q. How is tert-butyl(dimethyl)silyl hex-5-enoate typically purified after synthesis?
- Methodological Answer : Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) due to the compound’s sensitivity to acidic/basic conditions. Confirm purity via TLC (Rf ~0.5 in 1:4 ethyl acetate/hexane) and characterize using NMR (e.g., δ 0.1–0.2 ppm for Si–CH) and NMR (δ ~18 ppm for Si–C) .
Q. What analytical techniques are essential for characterizing tert-butyl(dimethyl)silyl hex-5-enoate?
- Methodological Answer : Combine spectroscopic methods:
- IR : Detect carbonyl (C=O stretch ~1720 cm) and alkene (C=C stretch ~1640 cm) groups.
- NMR : Analyze chemical shifts for silyl-protected oxygens and stereochemistry.
- HRMS : Confirm molecular ion peaks (e.g., [M+Na]) to verify molecular formula .
Advanced Research Questions
Q. How does the steric bulk of the tert-butyl(dimethyl)silyl group influence reaction outcomes in stereoselective syntheses?
- Methodological Answer : The silyl group acts as a protecting group, directing regioselectivity in aldol or Grignard reactions by shielding specific sites. For example, in asymmetric aldol reactions (e.g., ), the TBS group stabilizes transition states via steric hindrance, enhancing enantiomeric excess (e.g., >90% ee achieved with NaBHCN reduction) . Optimize catalyst systems (e.g., Rh(dppp)Cl for metathesis) to balance reactivity and selectivity .
Q. What strategies resolve contradictions in reported reaction yields for silyl ether intermediates?
- Methodological Answer : Variations in yields often stem from moisture sensitivity or catalyst loading. Systematically test:
- Drying protocols : Use molecular sieves or anhydrous solvents.
- Catalyst optimization : Adjust Rh or Pd/C concentrations (e.g., 1–5% w/w) to improve turnover.
- Workup conditions : Replace aqueous washes with saturated brine to minimize hydrolysis .
Q. How can computational modeling predict the stability of tert-butyl(dimethyl)silyl hex-5-enoate under varying pH conditions?
- Methodological Answer : Employ density functional theory (DFT) to model hydrolysis pathways. Calculate activation energies for Si–O bond cleavage at different pH levels. Validate experimentally via kinetic studies (e.g., NMR monitoring of degradation products in buffered solutions) .
Methodological Challenges and Solutions
Q. What are common pitfalls in synthesizing silyl-protected alkenes, and how are they mitigated?
- Answer :
- Pitfall 1 : Premature deprotection during purification.
- Solution : Use neutral solvents (hexane/ethyl acetate) and avoid silica gel with acidic sites.
- Pitfall 2 : Low yields in ring-closing metathesis (RCM).
- Solution : Optimize Grubbs catalyst loading (e.g., 5–10 mol%) and reaction temperature (e.g., 40–80°C) .
Q. How to design experiments to study the ecological impact of tert-butyl(dimethyl)silyl hex-5-enoate?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
